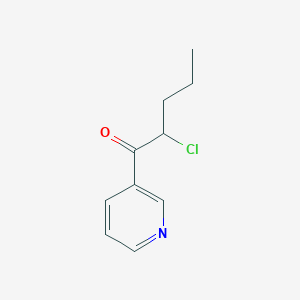
2-Chloro-1-(pyridin-3-yl)pentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(pyridin-3-yl)pentan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C10H12ClNO and its molecular weight is 197.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its biological activity:
- Antimicrobial Activity : Studies indicate that 2-Chloro-1-(pyridin-3-yl)pentan-1-one exhibits significant antimicrobial properties. For example, it has been tested against various bacterial strains with varying degrees of efficacy:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
These results suggest its potential as a lead structure for developing new antimicrobial agents.
- Anticancer Potential : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : Disruption of the cell cycle leading to increased cell death.
- Reactive Oxygen Species (ROS) Generation : Elevation of ROS levels contributing to cytotoxic effects on tumor cells.
Materials Science
This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can enhance the properties of materials, such as polymers and coatings.
Neuroprotective Effects
A study explored the neuroprotective effects of this compound in models of neurodegeneration. The findings indicated that it could reduce neuronal loss and improve cognitive function in animal models, suggesting potential therapeutic applications for neurodegenerative diseases.
Inflammation Model
In a rodent model of inflammation, treatment with the compound resulted in decreased inflammatory markers and improved clinical scores. This highlights its potential role in managing inflammatory conditions.
Agrochemical Applications
The compound has been investigated for its use as a pesticide. Its structural properties allow it to interact effectively with biological targets, making it suitable for controlling pests in agricultural settings.
Research Findings and Structure–Activity Relationship (SAR)
Recent research has focused on optimizing the structure of this compound to enhance its biological activity. SAR studies have indicated that modifications to the alkyl chain length and substitutions on the pyridine ring significantly impact potency and selectivity against target enzymes or receptors.
特性
CAS番号 |
106430-51-7 |
|---|---|
分子式 |
C10H12ClNO |
分子量 |
197.66 g/mol |
IUPAC名 |
2-chloro-1-pyridin-3-ylpentan-1-one |
InChI |
InChI=1S/C10H12ClNO/c1-2-4-9(11)10(13)8-5-3-6-12-7-8/h3,5-7,9H,2,4H2,1H3 |
InChIキー |
CGSAGNUPVSURIU-UHFFFAOYSA-N |
SMILES |
CCCC(C(=O)C1=CN=CC=C1)Cl |
正規SMILES |
CCCC(C(=O)C1=CN=CC=C1)Cl |
同義語 |
1-Pentanone, 2-chloro-1-(3-pyridinyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















